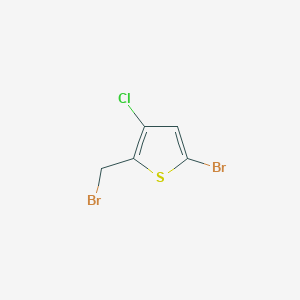

5-Bromo-2-(bromomethyl)-3-chlorothiophene

Description

Chemical Structure and Properties

5-Bromo-2-(bromomethyl)-3-chlorothiophene (C₅H₃Br₂ClS) is a halogenated thiophene derivative characterized by a bromine atom at position 5, a bromomethyl group at position 2, and a chlorine atom at position 2. Its molecular weight is 296.39 g/mol. This compound is typically used in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals due to its reactive bromine and chlorinated sites.

Properties

Molecular Formula |

C5H3Br2ClS |

|---|---|

Molecular Weight |

290.40 g/mol |

IUPAC Name |

5-bromo-2-(bromomethyl)-3-chlorothiophene |

InChI |

InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2 |

InChI Key |

SKOAVMCNVURZCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.

Coupling Products: Biaryl or vinyl-thiophene compounds.

Oxidation Products: Thiophene sulfoxides and sulfones.

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

(a) 3-Bromo-2-chlorothiophene

- Molecular Formula : C₄H₂BrClS

- Key Differences : Lacks the bromomethyl group at position 2, reducing steric hindrance and altering reactivity in nucleophilic substitution reactions.

- Applications : Primarily used in Suzuki-Miyaura couplings due to its simpler structure .

(b) 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

- Molecular Formula: C₆H₅BrClNO₃S₂

- This compound is studied for enzyme inhibition applications .

Brominated Benzene Derivatives

(a) 1-Bromo-3-(bromomethyl)benzene

- Molecular Formula : C₇H₆Br₂

- Key Differences : Replaces the thiophene ring with a benzene ring, leading to differences in aromatic stability and electronic properties. Benzene derivatives generally exhibit lower reactivity in electrophilic substitutions compared to thiophenes .

(b) 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Chlorinated and Brominated Phenylmethanol Derivatives

(a) (5-Bromo-2-chlorophenyl)methanol

Comparative Data Table

Biological Activity

5-Bromo-2-(bromomethyl)-3-chlorothiophene is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure includes bromine and chlorine substituents, which are known to influence biological activity. The synthesis often involves methods like Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various functional groups that can enhance its biological properties .

Antimicrobial Properties

Research indicates that 5-Bromo-2-(bromomethyl)-3-chlorothiophene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli. For example, compounds derived from thiophenes have been reported to have minimum inhibitory concentrations (MIC) in the range of 51.4 to 79.13 μg/mL against E. coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 5-Bromo-2-(bromomethyl)-3-chlorothiophene | 51.4 | Effective against E. coli |

| Other Thiophene Derivative | 76.26 | Moderate activity |

| Other Thiophene Derivative | 79.13 | Moderate activity |

Anticancer Properties

The anticancer potential of thiophene derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation pathways . The specific action mechanism of 5-Bromo-2-(bromomethyl)-3-chlorothiophene in cancer cells remains an area for further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it may act through transmetalation processes or by forming new carbon-carbon bonds via cross-coupling reactions, which are critical in drug development .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several thiophene derivatives, including 5-Bromo-2-(bromomethyl)-3-chlorothiophene, demonstrating their ability to scavenge bacteria effectively at varying concentrations.

- Anticancer Studies : Preliminary results from ongoing research indicate that derivatives of this compound show promise in inhibiting tumor growth in cell lines, suggesting a potential role in cancer therapy.

Q & A

Basic: What are the recommended strategies for synthesizing 5-Bromo-2-(bromomethyl)-3-chlorothiophene with high regioselectivity?

Methodological Answer:

Synthesis typically involves bromination and chlorination of a thiophene precursor. For regioselective bromination at the 2-position:

- Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in anhydrous CCl₄ to target the methyl group for bromomethylation .

- Alternatively, employ stepwise halogenation: First introduce bromine at the 5-position using Br₂/FeBr₃, followed by chlorination at the 3-position via electrophilic substitution with Cl₂/AlCl₃ .

- Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side reactions like dihalogenation .

Basic: How should researchers characterize the structural integrity of 5-Bromo-2-(bromomethyl)-3-chlorothiophene?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Validate molecular weight (MW = 285.91 g/mol) using ESI-MS or EI-MS, observing [M+H]⁺ or [M]⁺ peaks .

- Elemental Analysis : Verify Br/Cl content (±0.3% deviation) to confirm stoichiometry .

Basic: What storage conditions are critical to maintain the stability of 5-Bromo-2-(bromomethyl)-3-chlorothiophene?

Methodological Answer:

- Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of bromomethyl groups or thermal decomposition .

- Use amber vials to avoid photodegradation, as halogenated thiophenes are light-sensitive .

- Conduct periodic purity checks via HPLC (>95% purity threshold) to detect degradation products like dehalogenated analogs .

Advanced: How does the electronic environment of the thiophene ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- The electron-withdrawing Br (5-position) and Cl (3-position) groups polarize the thiophene ring, activating the bromomethyl site (2-position) for nucleophilic substitution (SN2) .

- Compare with fluorinated analogs (e.g., 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene ): Fluorine’s stronger electronegativity further stabilizes transition states in Suzuki-Miyaura couplings.

- Use DFT calculations to model charge distribution and predict reactivity trends .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated thiophene derivatives?

Methodological Answer:

- Perform Design of Experiments (DOE) to systematically vary parameters (catalyst loading, solvent polarity, temperature) and identify critical factors .

- Apply ANOVA to statistically analyze yield discrepancies, focusing on interactions between variables (e.g., solvent choice × temperature) .

- Cross-reference with analogous systems (e.g., bromomethylpyridines ) to isolate thiophene-specific effects like sulfur’s lone-pair interactions .

Advanced: How can this compound serve as a building block for bioactive molecules?

Methodological Answer:

- Suzuki Coupling : React the bromomethyl group with aryl boronic acids to generate biaryl motifs for kinase inhibitors .

- Nucleophilic Substitution : Replace Br with amines or thiols to create prodrugs or antimicrobial agents .

- Pharmacophore Design : Exploit the thiophene core’s π-stacking capability to enhance binding affinity in antiviral scaffolds (e.g., benzofuran derivatives ).

- Validate bioactivity via in vitro assays (e.g., IC₅₀ measurements) and docking studies against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.